

Physical and chemical properties of 3,3'-Methylenedianiline

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Compound of Interest

Compound Name: 3,3'-Diaminodiphenylmethane

Cat. No.: B096677

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An In-depth Technical Guide to 3,3'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3'-Methylenedianiline (3,3'-MDA). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental context.

Core Chemical and Physical Properties

3,3'-Methylenedianiline, with the CAS number 19471-12-6, is an aromatic amine characterized by two aniline rings linked by a methylene bridge at the meta position.^{[1][2]} Its chemical structure plays a significant role in its physical and chemical behaviors.

Identification and Structure

Property	Value	Reference
Chemical Name	3,3'-Methylenedianiline	
Synonyms	3,3'-Diaminodiphenylmethane, 3,3'-MDA	[1]
CAS Number	19471-12-6	
Molecular Formula	C ₁₃ H ₁₄ N ₂	
Molecular Weight	198.26 g/mol	
SMILES	<chem>Nc1cccc(Cc2cccc(N)c2)c1</chem>	
InChI	1S/C13H14N2/c14-12-5-1-3- 10(8-12)7-11-4-2-6-13(15)9- 11/h1-6,8-9H,7,14-15H2	

Physical Properties

A summary of the key physical properties of 3,3'-Methylenedianiline is presented in the table below. It is typically a solid at room temperature.[1]

Property	Value	Reference
Melting Point	81-84 °C (lit.)	
Boiling Point	192-195 °C at 2 Torr	[3]
Density (Predicted)	1.143 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.82 ± 0.10	[3]

Solubility Profile

3,3'-Methylenedianiline is soluble in methanol.[4] Comprehensive solubility data in other common organic solvents is not readily available in published literature.

Chemical Properties and Reactivity

As an aromatic amine, 3,3'-Methylenedianiline is a weak base.[2] It is known for its high thermal stability, which makes it a valuable component in the production of polyurethanes and epoxy resins, where it often serves as a hardener or curing agent.[1]

Spectroscopic Data

The following provides an overview of the available spectroscopic data for the characterization of 3,3'-Methylenedianiline.

Mass Spectrometry

The mass spectrum of **3,3'-Diaminodiphenylmethane** is available through the NIST WebBook, providing valuable information for its identification.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 3,3'-Methylenedianiline are crucial for research and development. The following sections outline general procedures that can be adapted for this specific isomer.

Synthesis of 3,3'-Methylenedianiline

The general synthesis of diaminodiphenylmethanes involves the condensation reaction of an aniline with formaldehyde, typically in the presence of an acid catalyst such as hydrochloric acid.[6][7] For the synthesis of a specific isomer like 3,3'-MDA, the reaction conditions, including temperature and catalyst, would need to be carefully controlled to favor the desired product. A general procedure would involve:

- Reaction of m-toluidine with hydrochloric acid to form the salt.
- Condensation reaction with a condensation agent like formaldehyde in the presence of a catalyst.
- Neutralization of the reaction product with an alkaline solution.
- Purification of the crude product, for example, by recrystallization from a suitable solvent mixture like ethanol and dimethylformamide.[8][9]

A generalized workflow for the synthesis of 3,3'-Methylenedianiline.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis of aromatic amines and their isomers. A reversed-phase HPLC method can be developed for the separation and quantification of 3,3'-MDA.

- Column: A C18 column is typically used.
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a buffer, is employed.
- Detection: UV detection is commonly used for aromatic amines.[\[10\]](#)

A typical workflow for the HPLC analysis of 3,3'-Methylenedianiline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of methylenedianiline isomers.

- Derivatization: Often, derivatization of the amine groups is necessary to improve chromatographic performance.
- Column: A capillary column, such as a DB-1MS, is suitable for separation.
- Ionization: Electron ionization (EI) is commonly used.
- Detection: Mass spectrometry provides both qualitative and quantitative data.[\[11\]](#)

A generalized workflow for the GC-MS analysis of 3,3'-Methylenedianiline.

Safety Information

3,3'-Methylenedianiline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer. Appropriate personal protective equipment,

including gloves, safety glasses, and a dust mask, should be worn when handling this compound.

Hazard Statement	GHS Classification
H302+H312+H332	Acute toxicity (Oral, Dermal, Inhalation), Category 4
H315	Skin irritation, Category 2
H319	Eye irritation, Category 2
H335	Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3
H351	Carcinogenicity, Category 2

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